

# Biricodar (VX-710): A Technical Guide to Target Binding and Specificity

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## Compound of Interest

Compound Name: *Biricodar*

Cat. No.: *B1683581*

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## Abstract

**Biricodar** (VX-710) is a potent, non-immunosuppressive derivative of the pipecolate class of compounds, developed as a broad-spectrum multidrug resistance (MDR) modulator. It restores the efficacy of chemotherapeutic agents by inhibiting the function of key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). This technical guide provides an in-depth overview of the target binding, specificity, and mechanism of action of **Biricodar**, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

## Target Binding and Specificity

**Biricodar** exhibits a high affinity for several key ABC transporters responsible for the efflux of cytotoxic drugs from cancer cells. Its inhibitory activity is crucial for overcoming multidrug resistance.

## Quantitative Binding and Inhibition Data

The following tables summarize the available quantitative data for **Biricodar**'s interaction with its primary targets.

Target	Parameter	Value	Assay Conditions	Reference
P-glycoprotein (P-gp)	EC50	0.55 $\mu$ M	Inhibition of [125I]iodoaryl azido-prazosin photoaffinity labeling	[1]
P-glycoprotein (P-gp)	EC50	0.75 $\mu$ M	Inhibition of [3H]azidopine photoaffinity labeling	[1][2]
P-glycoprotein (P-gp)	EC50	0.75 $\mu$ M	Inhibition of tritiated photoaffinity analog of VX-710 binding	[1]
P-glycoprotein (P-gp)	Ka	0.1 $\mu$ M	Stimulation of vanadate-inhibitable P-gp ATPase activity	[1]

EC50: Half maximal effective concentration; Ka: Activation constant.

## Reversal of Drug Resistance and Enhancement of Chemosensitivity

**Biricodar**'s ability to inhibit ABC transporters leads to increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells. The tables below quantify these effects in various cell lines overexpressing specific transporters.

Table 1.2.1: Effect of **Biricodar** (2.5  $\mu$ M) on Mitoxantrone and Daunorubicin Uptake and Retention

Cell Line	Primary Transporter	Drug	% Increase in Uptake	% Increase in Retention
8226/Dox6	P-gp	Mitoxantrone	55%	100%
Daunorubicin	100%	60%		
A2780/Dox5b	P-gp	Mitoxantrone	74%	60%
HL60/Adr	MRP1	Mitoxantrone	43%	90%
Daunorubicin	130%	60%		
8226/MR20	BCRP (wild-type)	Mitoxantrone	60%	40%
Daunorubicin	10%	-		

Table 1.2.2: Reversal of Mitoxantrone and Daunorubicin Cytotoxicity by **Biricodar** (2.5  $\mu$ M)

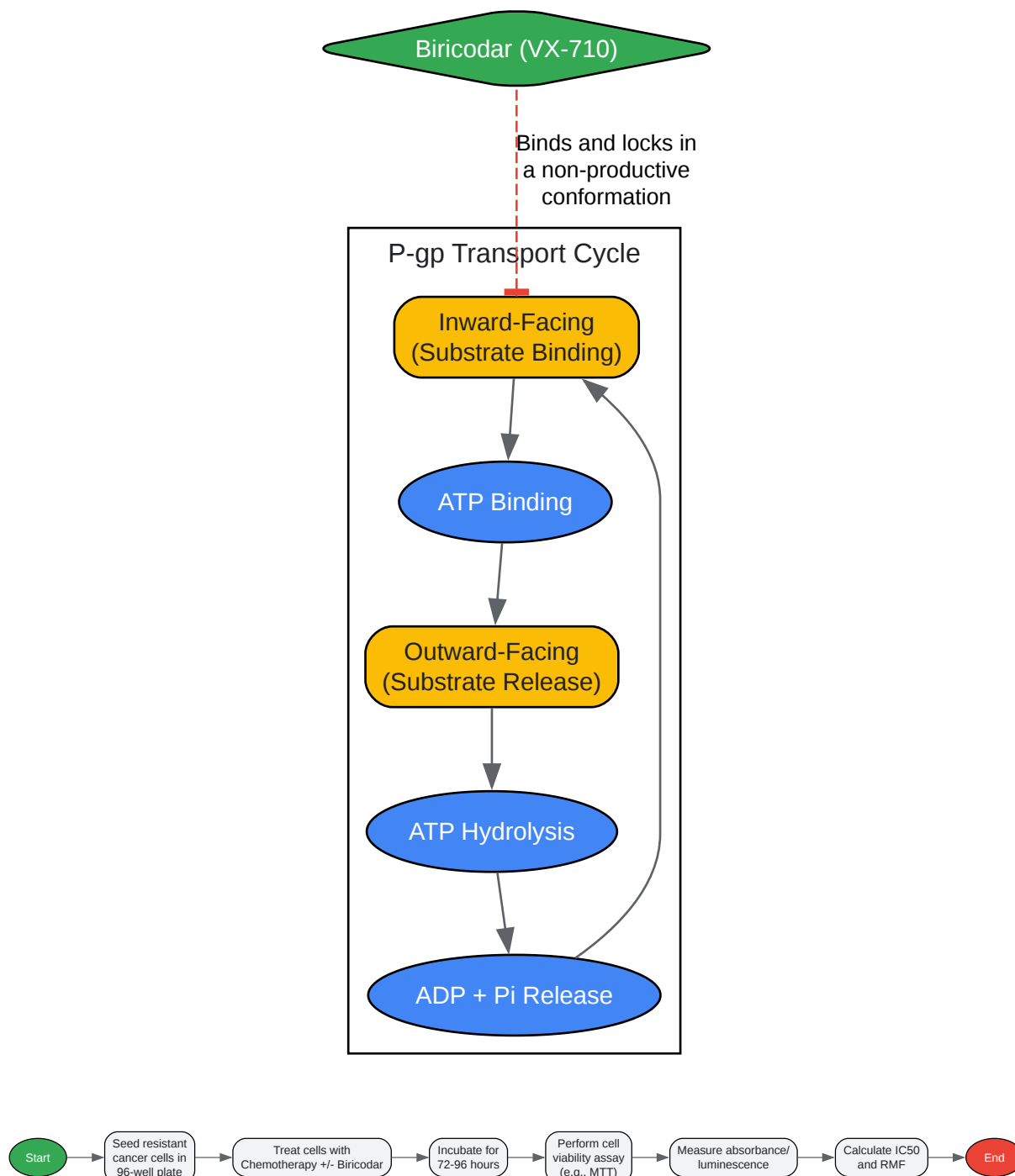
Cell Line	Primary Transporter	Drug	Resistance Modulatory Factor (RMF) <sup>a</sup>
8226/Dox6	P-gp	Mitoxantrone	3.1
Daunorubicin	6.9		
HL60/Adr	MRP1	Mitoxantrone	2.4
Daunorubicin	3.3		
8226/MR20	BCRP (wild-type)	Mitoxantrone	2.4
Daunorubicin	3.6		

aRMF is the ratio of the IC<sub>50</sub> of the drug alone to the IC<sub>50</sub> of the drug in the presence of **Biricodar**.

Notably, **Biricodar** shows little to no effect on the mutant form of BCRP (BCRPR482T).

## Mechanism of Action

**Biricodar**'s primary mechanism of action is the direct inhibition of ABC transporter proteins. By binding to these transporters, it prevents the efflux of a wide range of chemotherapeutic drugs, leading to their increased intracellular concentration and enhanced cytotoxicity in resistant cancer cells. The interaction with P-gp has been shown to be direct and of high affinity, stimulating its ATPase activity at low concentrations, which is a characteristic of many P-gp inhibitors.



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## References

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